SB 452533 vs. Clinical Candidate SB-705498: Scaffold Template vs. Optimized Lead
SB 452533 is the direct chemical precursor and foundational scaffold from which the clinical candidate SB-705498 was developed through lead optimization [1]. While SB-705498 was advanced into clinical trials, SB 452533 served as the critical SAR template. Quantitative data show that SB 452533 has a lower binding affinity (pKi = 6.22 at recombinant hTRPV1) compared to its optimized successor SB-705498 (pKi = 7.6 at hTRPV1) [2]. This difference translates to an approximately 24-fold higher binding affinity for SB-705498.
| Evidence Dimension | Binding Affinity at Human TRPV1 Receptor |
|---|---|
| Target Compound Data | pKi = 6.22 (Ki ≈ 603 nM) |
| Comparator Or Baseline | SB-705498: pKi = 7.6 (Ki ≈ 25 nM) |
| Quantified Difference | ~24-fold higher affinity for SB-705498 |
| Conditions | Recombinant human TRPV1 receptor, competitive binding assay. |
Why This Matters
Researchers studying the early-stage SAR of TRPV1 antagonists or requiring a less potent tool compound for specific assay conditions would select SB 452533, while those seeking a higher-potency clinical lead would require SB-705498.
- [1] Rami, H. K., Thompson, M., Wyman, P., Jerman, J. C., Egerton, J., Brough, S., ... & Davis, J. B. (2004). Discovery of small molecule antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 14(14), 3631-3634. View Source
- [2] Gunthorpe, M. J., Hannan, S. L., Smart, D., Jerman, J. C., Arpino, S., Smith, G. D., ... & Davis, J. B. (2007). Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1183-1192. View Source
